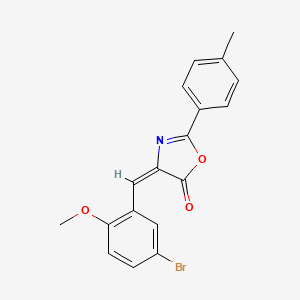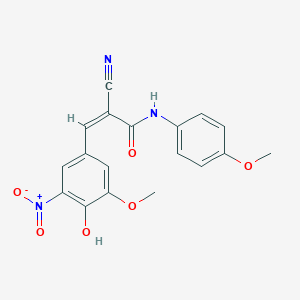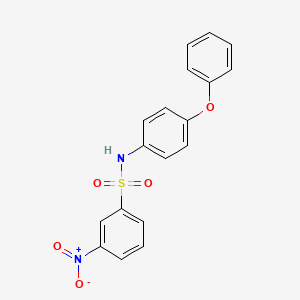
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as BMDO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, and has been shown to have potential therapeutic benefits in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which has been shown to improve cognitive function in animal studies.
Biochemical and Physiological Effects:
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, this compound has been shown to have antimicrobial properties, which may help to prevent the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its potential therapeutic benefits in the treatment of various diseases. This compound has been shown to have promising results in animal studies, and may have potential for the development of new drugs. However, there are also limitations to the use of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments. This compound has been shown to have low solubility in water, which may limit its effectiveness in certain applications. In addition, the mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, which may make it difficult to develop new drugs based on this compound.
Direcciones Futuras
There are several future directions for research on 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research is the development of new drugs based on this compound. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have potential therapeutic benefits in the treatment of various diseases, and further research may lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. A better understanding of how this compound works may lead to new insights into the treatment of various diseases. Finally, research on the synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one may lead to the development of new methods for producing this compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 5-bromo-2-methoxybenzaldehyde with 4-methylphenylhydrazine in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to form the final compound. This synthesis method has been widely used in various research studies, and has been shown to be effective in producing high yields of 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous scientific studies, and has been shown to have potential applications in the field of medicinal chemistry. This compound has been studied for its potential therapeutic benefits in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit antimicrobial and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
(4E)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-3-5-12(6-4-11)17-20-15(18(21)23-17)10-13-9-14(19)7-8-16(13)22-2/h3-10H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRHYBMCWYQBT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)

![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)

![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)

![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)
![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)